N,N-Diacetylchitobiitol
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Overview
Description
N,N-Diacetylchitobiitol is a chemical compound with the empirical formula C16H30N2O11 and a molecular weight of 426.42 g/mol It is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diacetylchitobiitol typically involves the acetylation of chitobiose, a disaccharide composed of two N-acetylglucosamine units. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst . The reaction is usually performed at a temperature range of 50-60°C to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Diacetylchitobiitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce partially deacetylated products .
Scientific Research Applications
N,N-Diacetylchitobiitol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in the metabolism of chitin and its derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Mechanism of Action
The mechanism of action of N,N-Diacetylchitobiitol involves its interaction with specific molecular targets and pathways. In biological systems, it is known to inhibit certain enzymes involved in the degradation of chitin, thereby affecting the metabolism of chitin-containing organisms . The compound’s acetyl groups play a crucial role in its binding affinity and specificity towards these enzymes.
Comparison with Similar Compounds
N,N-Diacetylchitobiitol can be compared with other similar compounds such as:
Chitobiose: The parent disaccharide from which this compound is derived.
N,N,N’-Triacetylchitotriose: A higher acetylated derivative with three N-acetylglucosamine units.
N-Acetylglucosamine: A monomeric unit that forms the building block of chitin and its derivatives.
This compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
29886-32-6 |
---|---|
Molecular Formula |
C16H30N2O11 |
Molecular Weight |
426.42 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4S,5R)-5-acetamido-1,2,4,6-tetrahydroxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H30N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h8-16,19-21,24-27H,3-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9-,10-,11-,12+,13-,14-,15+,16+/m1/s1 |
InChI Key |
FDGQWKLGVGRMBF-PONUSFIHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@H]([C@@H](CO)NC(=O)C)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(CO)NC(=O)C)O)CO)O)O |
Origin of Product |
United States |
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